Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1797685-21-2
VCID: VC5313302
InChI: InChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,16)
SMILES: CCOC(=O)C1=C(N=C(S1)NC2=CC(=CC=C2)Br)C
Molecular Formula: C13H13BrN2O2S
Molecular Weight: 341.22

Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

CAS No.: 1797685-21-2

Cat. No.: VC5313302

Molecular Formula: C13H13BrN2O2S

Molecular Weight: 341.22

* For research use only. Not for human or veterinary use.

Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate - 1797685-21-2

Specification

CAS No. 1797685-21-2
Molecular Formula C13H13BrN2O2S
Molecular Weight 341.22
IUPAC Name ethyl 2-(3-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,16)
Standard InChI Key SGZHARMWDHYQHN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)NC2=CC(=CC=C2)Br)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (CAS 1797685-21-2) consists of a thiazole core substituted at the 2-position with a 3-bromophenylamino group, at the 4-position with a methyl group, and at the 5-position with an ethyl carboxylate (Figure 1). The molecular formula is C₁₃H₁₃BrN₂O₂S, with a molecular weight of 341.22 g/mol. The InChI key (InChI=1S/C13H13BrN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-6-4-5-9(14)7-10/h4-7H) confirms the stereochemical arrangement and connectivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₃BrN₂O₂S
Molecular Weight341.22 g/mol
IUPAC NameEthyl 2-(3-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylate
CAS Number1797685-21-2
Topological Polar Surface Area83.6 Ų

The bromine atom at the phenyl group’s meta position introduces steric and electronic effects, influencing reactivity and intermolecular interactions . The ethyl ester enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via multistep reactions involving cyclization and substitution. A general approach includes:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones or α-bromoesters under basic conditions. For example, 3-bromophenylthiourea reacts with ethyl 2-bromoacetoacetate to form the thiazole backbone.

  • Esterification: Introduction of the ethyl carboxylate group via acid-catalyzed esterification of the corresponding carboxylic acid intermediate.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationK₂CO₃, DMF, 80°C65–75
EsterificationEthanol, H₂SO₄, reflux85–90

Side reactions, such as over-bromination or ester hydrolysis, are mitigated by controlling temperature and stoichiometry.

Structural Analogs and Comparative Analysis

Halogen-Substituted Variants

Substituting bromine with other halogens alters electronic and steric profiles:

Table 3: Comparison of Halogenated Analogs

CompoundMolecular Weight (g/mol)Biological Activity
Ethyl 2-[(3-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate296.77Antimicrobial
Ethyl 2-[(4-iodophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate388.23Anticancer (hypothetical)

The bromine atom’s larger size and polarizability compared to chlorine may enhance binding to hydrophobic enzyme pockets .

Ester Group Modifications

Replacing the ethyl carboxylate with methyl or tert-butyl esters affects solubility and metabolic stability:

  • Methyl analog: Higher crystallinity but reduced oral bioavailability.

  • tert-Butyl analog: Enhanced metabolic resistance but increased molecular weight.

Biological Activity and Mechanistic Insights

Anticancer Applications

Related thiazole carboxylates, such as 2-(3-benzamidopropanamido)thiazole-5-carboxylate, inhibit HSET/KIFC1, a kinesin critical for centrosome clustering in cancer cells . Induction of multipolar mitotic spindles leads to apoptosis in centrosome-amplified tumors . Although the target compound’s anticancer efficacy remains untested, its structural similarity suggests potential for analogous mechanisms.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the bromophenyl and ester groups to optimize potency and pharmacokinetics.

  • Target Identification: Proteomic studies to map interactions with bacterial enzymes or kinesins.

  • In Vivo Toxicology: Assessing acute toxicity and metabolic stability in rodent models.

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